![molecular formula C19H26N6O B6812293 N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6812293.png)
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure combining a piperazine ring, a pyridine ring, and a cyclopenta[c]pyrazole moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine, which can be achieved through the alkylation of piperazine with ethyl bromide under basic conditions.
Pyridine Ring Functionalization: The next step is the functionalization of the pyridine ring. This can be done by reacting 3-bromopyridine with the 4-ethylpiperazine derivative in the presence of a palladium catalyst to form the desired pyridine-piperazine intermediate.
Cyclopenta[c]pyrazole Formation: The cyclopenta[c]pyrazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, under acidic conditions.
Coupling Reaction: Finally, the pyridine-piperazine intermediate is coupled with the cyclopenta[c]pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
Biologically, N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is explored for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including bacterial infections and cancer, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
- N-[[6-(4-phenylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to the presence of the ethyl group on the piperazine ring. This modification can influence its chemical reactivity, biological activity, and overall pharmacokinetic properties, potentially making it more effective or selective in its applications.
Properties
IUPAC Name |
N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-2-24-8-10-25(11-9-24)17-7-6-14(12-20-17)13-21-19(26)18-15-4-3-5-16(15)22-23-18/h6-7,12H,2-5,8-11,13H2,1H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYKETDAWSNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=NNC4=C3CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6812210.png)
![3-(2,2,2-Trifluoroethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6812222.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B6812237.png)
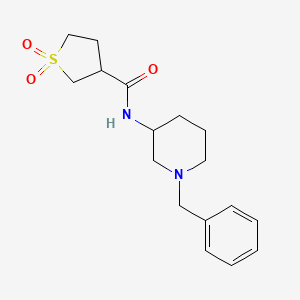
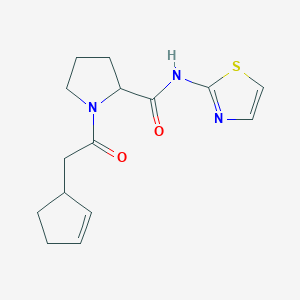
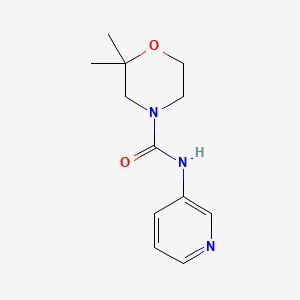
![1-(Azepan-1-yl)-2-[4-[2-(cyclopropylmethoxy)acetyl]piperazin-1-yl]ethanone](/img/structure/B6812274.png)
![3'-[2-(4-Methyl-2-oxo-1,3-thiazol-3-yl)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B6812278.png)
![2,6-Dimethyl-4-[4-(oxolan-3-ylmethyl)piperazin-1-yl]sulfonylmorpholine](/img/structure/B6812284.png)
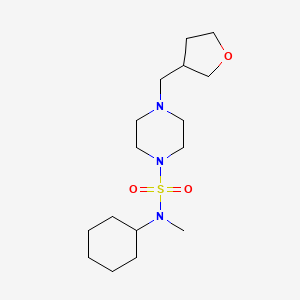
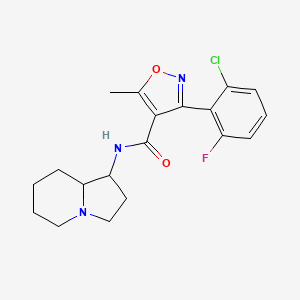
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6812290.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B6812295.png)
![1-(3,4-dihydro-2H-chromen-3-yl)-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B6812310.png)
